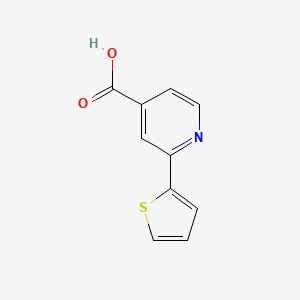
2-(Thiophen-2-YL)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)isonicotinic acid is a compound that is related to various substituted polythiophene derivatives and isonicotinic acid hydrazones. These compounds have been studied for their potential applications in materials science and biomedicine due to their interesting chemical and physical properties. For instance, polythiophene derivatives with carboxylic acid groups have been investigated for their solubility in aqueous solutions and their semiconductor properties, which could be useful for applications such as selective membranes . Additionally, isonicotinic acid hydrazones have been synthesized and characterized for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi .
Synthesis Analysis
The synthesis of related compounds involves the reaction of isonicotinic acid with various reagents. For example, the synthesis of poly(2-thiophen-3-yl-mal
Applications De Recherche Scientifique
Synthesis and Characterization
- 2-(Thiophen-2-YL)isonicotinic acid and its derivatives are synthesized for various applications, including magnetic, thermal, and spectral studies. Metal chelates involving these compounds have been prepared and analyzed, demonstrating the coordination behavior with different metal ions based on analytical data, electronic spectra, magnetic measurements, thermogravimetric analyses, and infrared and nuclear magnetic resonance spectral studies (Maurya, Patel, & Sutradhar, 2003).
Luminescence Sensitization
- Derivatives of 2-(Thiophen-2-YL)isonicotinic acid have been studied as potential sensitizers for Eu(III) and Tb(III) luminescence. Their solution and solid-state species were characterized using luminescence spectroscopy and X-ray crystallography, showing significant potential in this field (Viswanathan & Bettencourt-Dias, 2006).
Anticancer Activity
- Studies on thiophene acetyl salicylic acid esters, related to 2-(Thiophen-2-YL)isonicotinic acid, have explored their cytotoxic effects against cancer and normal cell lines. These studies found that positional isomerism is critical for their pharmacological properties, particularly against colon cancer cell lines (Ünver & Cantürk, 2017).
Electrochemical Applications
- In electrochemical applications, derivatives of 2-(Thiophen-2-YL)isonicotinic acid have been used in DNA hybridization electrochemical sensors. A particular study reported the use of a thiophen-3-yl-acetic acid derivative for application to electrochemical hybridization sensors, indicating potential in biological recognition and molecular diagnostics (Cha et al., 2003).
Antibacterial and Antifungal Activities
- Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds related to 2-(Thiophen-2-YL)isonicotinic acid. These compounds have shown promise as potential antibacterial and antifungal agents, with activities against various bacterial strains and fungi (Mabkhot et al., 2017).
Photovoltaic Performance
- Isonicotinate derivatives, closely related to 2-(Thiophen-2-YL)isonicotinic acid, have been investigated for their impact on the photovoltaic performance of dye-sensitized solar cells. These studies have shown that such derivatives can enhance energy conversion efficiency, demonstrating their utility in solar energy applications (Bagheri & Dehghani, 2015).
Propriétés
IUPAC Name |
2-thiophen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWVKLXLHQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406259 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-YL)isonicotinic acid | |
CAS RN |
893723-57-4 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

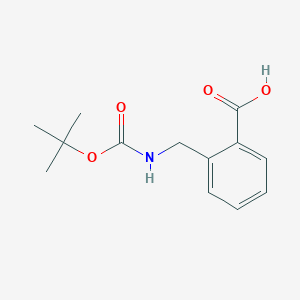

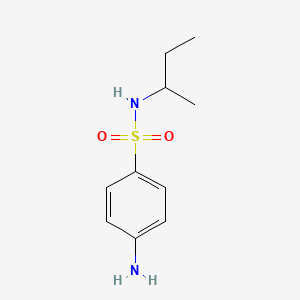
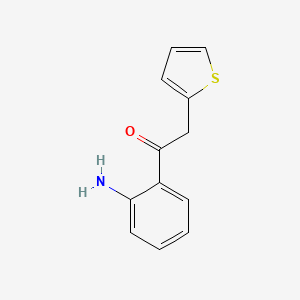
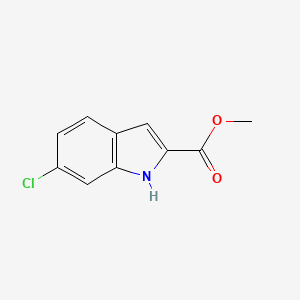
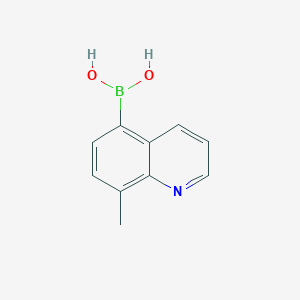

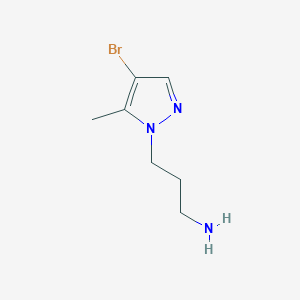
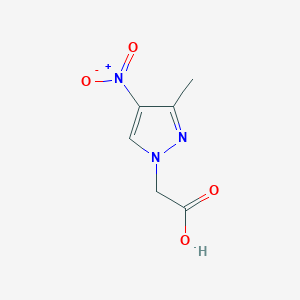
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
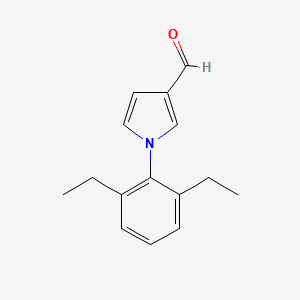
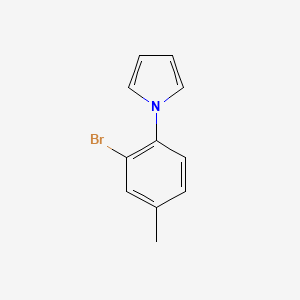
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)